Product packaging for S,S-Diphenylsulfilimine monohydrate(Cat. No.:CAS No. 68837-61-6)

S,S-Diphenylsulfilimine monohydrate

Cat. No.: B1354188
CAS No.: 68837-61-6
M. Wt: 219.3 g/mol
InChI Key: YLGYIQQZVOCMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance in Sulfur-Nitrogen Chemistry

The academic significance of S,S-Diphenylsulfilimine monohydrate in sulfur-nitrogen chemistry is primarily rooted in its role as a versatile nucleophilic reagent. The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers, making it a valuable tool for the formation of new chemical bonds. This nucleophilicity is central to its utility in synthesizing a variety of more complex molecules, particularly N-aryl-S,S-diphenylsulfilimines. researchgate.net The study of such reactions provides fundamental insights into the mechanisms of nucleophilic aromatic substitution. researchgate.net

Furthermore, the S-N bond in sulfilimines is a subject of ongoing interest. These compounds serve as precursors to other important sulfur-containing functional groups. For instance, the oxidation of sulfilimines can yield sulfoximines, a class of compounds with applications in medicinal chemistry. The chemistry of S,S-diphenylsulfilimine and its derivatives contributes to the broader understanding of sulfur's diverse bonding capabilities and oxidation states. libretexts.org

Overview of Unique Structural Features and Reactivity Paradigms

The unique structural features of this compound have been elucidated through X-ray crystallography. The molecule consists of a central sulfur atom bonded to two phenyl groups and a nitrogen atom, with a water molecule incorporated into the crystal lattice.

Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.1467
b (Å)20.1417
c (Å)21.4008
α (°)90
β (°)90
γ (°)90

Data sourced from PubChem CID 11435938

A key reactivity paradigm of S,S-Diphenylsulfilimine is its participation in nucleophilic aromatic substitution reactions. It readily reacts with activated aryl halides, such as those containing nitro groups ortho or para to the halogen, to displace the halide and form N-aryl-S,S-diphenylsulfilimines. researchgate.net The kinetics and mechanism of these reactions have been studied, demonstrating that they typically proceed via the SNAr mechanism. researchgate.net This involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of this reaction pathway. wikipedia.org

Historical Context and Evolution of Sulfilimine Research

The investigation of sulfilimines as a class of compounds dates back to the early 20th century. While the specific first synthesis of S,S-Diphenylsulfilimine is not readily documented in seminal publications, the groundwork for its creation was laid by early explorations into sulfur-nitrogen chemistry.

Early work in the field often focused on N-substituted sulfilimines, which were found to be more stable and easier to handle than the parent NH-sulfilimines. A significant advancement in sulfilimine chemistry was the development of methods to synthesize N-unsubstituted sulfilimines, which expanded the scope of their applications in organic synthesis.

The evolution of sulfilimine research has been marked by the continuous development of new synthetic methodologies and a growing appreciation for their utility as synthetic intermediates. The ability to prepare compounds like S,S-Diphenylsulfilimine has enabled chemists to explore a wider range of chemical transformations and construct complex molecular architectures.

Physicochemical Properties of this compound

PropertyValue
CAS Number68837-61-6
Molecular FormulaC₁₂H₁₃NOS
Molecular Weight219.30 g/mol
AppearancePowder
Melting Point67-71 °C

Data sourced from various chemical suppliers. sigmaaldrich.com

Examples of Reactions Involving this compound

ReactantProduct
1-Fluoro-2,4-dinitrobenzeneN-(2,4-Dinitrophenyl)-S,S-diphenylsulfilimine
1-Chloro-2,4-dinitrobenzeneN-(2,4-Dinitrophenyl)-S,S-diphenylsulfilimine
2-Chloro-3-nitropyridineN-(3-Nitro-2-pyridyl)-S,S-diphenylsulfilimine
2-Chloro-5-nitropyridineN-(5-Nitro-2-pyridyl)-S,S-diphenylsulfilimine
2-Chloro-3,5-dinitropyridineN-(3,5-Dinitro-2-pyridyl)-S,S-diphenylsulfilimine

These reactions are examples of nucleophilic aromatic substitutions where S,S-Diphenylsulfilimine acts as the nucleophile. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NOS B1354188 S,S-Diphenylsulfilimine monohydrate CAS No. 68837-61-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imino(diphenyl)-λ4-sulfane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGYIQQZVOCMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465801
Record name S,S-Diphenylsulfilimine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68837-61-6
Record name S,S-Diphenylsulfilimine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-Diphenylsulfilimine Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Preparation Strategies

Established Reaction Pathways for S,S-Diphenylsulfilimine Monohydrate

The preparation of this compound primarily relies on the formation of the sulfur-nitrogen bond. Two key pathways have been established, utilizing readily available starting materials.

A prominent and widely utilized method for the synthesis of S,S-Diphenylsulfilimine involves the reaction of diphenyl sulfide with a suitable nitrogen precursor, most notably an N-halo compound. Among these, Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) has been a popular choice.

The reaction proceeds through the nucleophilic attack of the sulfur atom of diphenyl sulfide on the electrophilic chlorine atom of Chloramine-T. This is followed by the elimination of a salt, typically sodium chloride, and subsequent hydrolysis to yield the N-unsubstituted sulfilimine. The general transformation can be represented as:

(C₆H₅)₂S + TsN(Na)Cl → (C₆H₅)₂S=NTs + NaCl (C₆H₅)₂S=NTs + H₂O → (C₆H₅)₂S=NH·H₂O + TsOH

While this method is effective, it often necessitates a subsequent hydrolysis step to remove the tosyl group and isolate the desired S,S-Diphenylsulfilimine. The use of aqueous ammonia has also been reported as the nitrogen source, reacting with a halosulfonium salt generated in situ from diphenyl sulfide. This approach offers a more direct route to the N-unsubstituted product.

A nearly ideal procedure for the related transformation of a sulfide to a sulfonyl sulfilimine involves simply stirring the sulfide with a chloramine salt in a solvent like acetonitrile, often resulting in almost quantitative yields. organic-chemistry.org

Reactant 1Reactant 2Key TransformationProduct
Diphenyl sulfideChloramine-TImination and HydrolysisThis compound
Diphenyl sulfideAmmonia/Halogenating agentHalosulfonium formation and aminationThis compound

An alternative, though less commonly documented for the specific synthesis of this compound, involves the use of phosphine-based reagents. The reaction of triphenylphosphine with thionyl chloride is known to generate dichlorotriphenylphosphorane (Ph₃PCl₂). This powerful reagent can then be utilized in subsequent steps.

While direct synthesis of S,S-Diphenylsulfilimine from this intermediate is not extensively detailed in the literature, related transformations suggest a plausible pathway. The in situ generated Ph₃PCl₂ can react with an ammonia source to form an aminophosphonium salt. This species could then potentially react with diphenyl sulfoxide in a dehydration-amination type reaction to yield the desired sulfilimine. However, this remains a more speculative and less established route compared to the direct imination of diphenyl sulfide.

Further research is required to fully elucidate the viability and efficiency of this pathway for the specific preparation of this compound.

Optimization Protocols for Purity and Yield Enhancement

Achieving high purity and maximizing the yield of this compound are critical for its practical use. Several factors, from the molecular level interactions to the bulk reaction conditions, play a crucial role.

The isolation of S,S-Diphenylsulfilimine as a stable monohydrate is a direct consequence of the intricate network of hydrogen bonds formed within its crystal lattice. X-ray diffraction studies of this compound have provided invaluable insights into its solid-state structure. nih.gov

The crystal structure reveals that the water molecule is not merely a solvent of crystallization but an integral part of the supramolecular assembly. It participates in hydrogen bonding with the N-H group of the sulfilimine and potentially with the phenyl rings. Specifically, the hydrogen atoms of the water molecule can act as hydrogen bond donors to the nitrogen atom of the sulfilimine, while the oxygen atom of the water molecule can act as a hydrogen bond acceptor for the N-H proton. This network of hydrogen bonds stabilizes the crystalline form and dictates its physical properties, such as melting point and solubility. The ability of the sulfilimine NH group to participate in hydrogen bonding is a key factor in the formation and stability of metal-sulfimide complexes as well. nih.gov

Crystallographic Data for this compound nih.gov

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
OrthorhombicPbca5.146720.141721.4008909090

The choice of solvent and the fine-tuning of reaction conditions are paramount for optimizing the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but can also influence the reaction rate and the selectivity of the process.

For the synthesis involving diphenyl sulfide and a nitrogen precursor, polar aprotic solvents such as acetonitrile are often employed to ensure the solubility of the reactants and facilitate the ionic intermediates. The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts, such as the corresponding sulfoxide. Therefore, careful control of the temperature profile is necessary to maximize the yield of the desired sulfilimine.

The purification of this compound is typically achieved through recrystallization. The selection of an appropriate solvent system for this process is crucial for obtaining a product with high purity. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for efficient recovery of the pure crystals upon cooling. Mixtures of solvents, such as ethanol-water or acetone-hexane, are often explored to achieve the desired solubility profile. The rate of cooling during crystallization can also impact the size and purity of the resulting crystals, with slower cooling generally favoring the formation of larger and more perfect crystals.

Scalability Considerations in Preparative Organic Chemistry

The transition of a synthetic procedure from a laboratory scale to an industrial or preparative scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

For the synthesis of this compound, several factors need to be considered for large-scale production. The exothermic nature of the imination reaction requires careful management of heat transfer to prevent runaway reactions. This often involves the use of jacketed reactors with efficient cooling systems and controlled addition of reagents.

The choice of reagents also becomes more critical on a larger scale. While laboratory-grade reagents may be suitable for small-scale synthesis, their cost and availability may be prohibitive for industrial production. Therefore, exploring more economical and readily available alternatives is often necessary. For instance, investigating different nitrogen sources or catalysts that are both effective and inexpensive is a key aspect of process development.

Furthermore, the work-up and purification procedures need to be adapted for large-scale operations. Filtration, washing, and drying processes must be efficient and scalable. The use of large volumes of flammable organic solvents poses safety risks and environmental concerns, prompting the investigation of greener solvent alternatives or solvent-free reaction conditions where possible. Recent advancements in electrochemical synthesis of sulfilimines, for example, offer a more sustainable and scalable approach by avoiding the use of hazardous oxidants. acs.org The development of robust and reproducible crystallization methods is also crucial for consistently obtaining the desired polymorphic form with high purity on a large scale.

Mechanistic Investigations of S,s Diphenylsulfilimine Reactivity

Nucleophilic Reactivity in Aromatic Substitution Reactions

Detailed Kinetic and Thermodynamic Studies with Electrophilic Arenes

The nucleophilic reactivity of S,S-diphenylsulfilimine has been quantitatively assessed through detailed kinetic studies with a range of electron-deficient aromatic and heteroaromatic substrates. These studies have elucidated the factors governing the reaction rates and provided insights into the reaction mechanism.

The reaction of S,S-diphenylsulfilimine with various activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine, has been systematically investigated. organic-chemistry.orgsigmaaldrich.com The stoichiometry of these reactions is typically 1:1, and they proceed to yield the corresponding N-aryl-S,S-diphenylsulfilimines.

Kinetic measurements have demonstrated that these reactions follow second-order kinetics, being first order in both the sulfilimine and the aryl halide. organic-chemistry.org This is consistent with a typical bimolecular SNAr mechanism. The rate constants for these reactions are significantly influenced by the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. For instance, the reaction with 1-fluoro-2,4-dinitrobenzene is considerably faster than with 1-chloro-2,4-dinitrobenzene, which is a characteristic feature of SNAr reactions where the cleavage of the carbon-halogen bond is not the rate-determining step. organic-chemistry.org

The high reactivity of S,S-diphenylsulfilimine as a nucleophile in these reactions is a noteworthy feature. organic-chemistry.org This enhanced nucleophilicity is rationalized by the contribution of the ylid resonance structure, which places a formal negative charge on the nitrogen atom, thereby increasing its propensity to attack electron-deficient aromatic rings.

Interactive Table: Kinetic Data for the Reaction of S,S-Diphenylsulfilimine with Electrophilic Arenes

Electrophilic AreneSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzeneMethanol25.01.35 x 10⁻¹
1-Chloro-2,4-dinitrobenzeneMethanol25.02.56 x 10⁻³
2-Chloro-3-nitropyridineMethanol25.01.15 x 10⁻⁴
2-Chloro-5-nitropyridineMethanol50.01.08 x 10⁻⁴
2-Chloro-3,5-dinitropyridineMethanol25.04.10 x 10⁻²

This data is based on findings from the Journal of the Chemical Society, Perkin Transactions 2. organic-chemistry.org

Thermodynamic parameters, such as the Arrhenius parameters, have also been determined for some of these reactions, providing further insight into the energy profile of the substitution process. organic-chemistry.org These studies collectively confirm that the reaction of S,S-diphenylsulfilimine with electrophilic arenes is a classic example of a nucleophilic aromatic substitution.

Examination of Solvent Effects and Reaction Order in Substitution Processes

The solvent in which a nucleophilic aromatic substitution reaction is carried out can have a profound impact on the reaction rate. The effect of the solvent is primarily related to its ability to solvate the reactants and, more importantly, the charged intermediate species formed during the reaction. In the context of SNAr reactions, the rate-determining step is typically the formation of the negatively charged Meisenheimer complex.

For the reaction of S,S-diphenylsulfilimine with electrophilic arenes, studies have shown that the reaction rate is influenced by the polarity of the solvent. organic-chemistry.org Generally, polar solvents are capable of stabilizing the charged transition state leading to the Meisenheimer intermediate, thereby accelerating the reaction. The specific nature of the solvent, whether it is protic or aprotic, can also play a role.

Interactive Table: Solvent Effects on the Reaction of S,S-Diphenylsulfilimine with 1-Chloro-2,4-dinitrobenzene at 50.0 °C

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Methanol32.72.56 x 10⁻³
Ethanol24.61.60 x 10⁻³
Propan-2-ol19.96.50 x 10⁻⁴
Acetonitrile37.51.25 x 10⁻²

This data is based on findings from the Journal of the Chemical Society, Perkin Transactions 2. organic-chemistry.org

As previously mentioned, the reaction of S,S-diphenylsulfilimine with activated aryl halides consistently exhibits second-order kinetics, being first order with respect to each reactant. organic-chemistry.org This observation holds true across different solvents, indicating that the fundamental bimolecular nature of the substitution process is maintained. Furthermore, it has been demonstrated that these reactions proceed with no measurable base catalysis, which simplifies the kinetic analysis and points to a direct nucleophilic attack mechanism. organic-chemistry.org

Oxidative and Reductive Chemical Transformations

The sulfur atom in S,S-diphenylsulfilimine is in the +2 oxidation state and can undergo both oxidation and reduction, leading to the formation of other important sulfur-containing functional groups.

Pathways to Sulfoxides and Sulfones

The oxidation of sulfilimines provides a route to sulfoxides and sulfones. The nitrogen atom of the sulfilimine can be removed, and the sulfur atom can be oxidized to higher oxidation states. The controlled oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants such as sodium periodate, hydrogen peroxide under controlled conditions, and meta-chloroperoxybenzoic acid (m-CPBA). Over-oxidation to the sulfone can be a competing reaction, and thus, careful control of stoichiometry and reaction temperature is often necessary to achieve high selectivity for the sulfoxide.

Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents such as potassium permanganate, chromium-based oxidants, or an excess of hydrogen peroxide, often in the presence of a catalyst, are typically used for this transformation.

While specific studies on the direct oxidation of the sulfur center in S,S-diphenylsulfilimine to the corresponding sulfoxide (S,S-diphenylsulfoxide) and sulfone (S,S-diphenylsulfone) while retaining the diphenyl substituents are not extensively detailed in the context of this specific sulfilimine, the general principles of sulfide oxidation are applicable. The primary challenge would be the chemoselectivity of the oxidation in the presence of the S=N bond.

Conversion to Sulfides through Reduction

The sulfilimine functional group can be reduced to the corresponding sulfide. This transformation involves the removal of the imino group and the reduction of the sulfur atom. Various reducing agents can effect this conversion. For instance, treatment of sulfilimines with reducing agents such as phosphines or thiols can lead to the formation of the corresponding sulfide.

The reduction of sulfilimines is a useful synthetic transformation as it allows for the temporary introduction of a nitrogen-containing group, which can then be removed to regenerate the sulfide. This can be advantageous in multi-step syntheses where the sulfilimine functionality might be used to direct other reactions or to protect the sulfide group. The reduction of S,S-diphenylsulfilimine would yield diphenyl sulfide.

Intramolecular Rearrangements and Ring Expansion Chemistry

The capacity of S,S-diphenylsulfilimine to undergo intramolecular rearrangements and participate in ring expansion chemistry is a less explored area of its reactivity profile. While sulfilimines, in general, are known to participate in certain types of rearrangements, specific and detailed studies on S,S-diphenylsulfilimine in this context are not widely reported in the literature.

One of the most well-known intramolecular rearrangements involving sulfur-nitrogen compounds is the Smiles rearrangement. wikipedia.org This reaction typically involves the intramolecular nucleophilic aromatic substitution of an activated aryl group, where a nucleophilic atom in a side chain displaces a leaving group on the aromatic ring. While the general principles of the Smiles rearrangement are established for related sulfur-containing compounds like sulfones and sulfoxides, its direct application to S,S-diphenylsulfilimine as the rearranging species has not been extensively documented. The feasibility of such a rearrangement would depend on the presence of a suitable intramolecular nucleophile and an appropriately activated aromatic ring within the same molecule.

Other potential intramolecular reactions could include thermal or photochemical rearrangements. For instance, some sulfilimines have been shown to undergo thermal rearrangement to yield ortho-substituted aniline derivatives. researchgate.net However, these examples often involve specific substitution patterns that facilitate the rearrangement, and it is not clear if S,S-diphenylsulfilimine itself would undergo such transformations without appropriate modifications.

Ring expansion chemistry involving sulfilimines is also a specialized area. Such reactions would likely require the sulfilimine to be part of a cyclic system or to react with a molecule that can undergo ring expansion. There is currently a lack of specific research demonstrating the participation of S,S-diphenylsulfilimine monohydrate in ring expansion reactions.

Contribution of the Sulfilimine Ylide Character to Reaction Dynamics

The reactivity of S,S-diphenylsulfilimine is significantly influenced by the contribution of its ylide character. An ylide is a neutral, dipolar molecule featuring a formal negative charge on one atom, typically a carbanion, directly bonded to a heteroatom with a formal positive charge, such as sulfur. wikipedia.org In the case of S,S-diphenylsulfilimine, the structure can be depicted through resonance, with a significant contribution from the ylidic form, where the nitrogen atom bears a negative charge and the adjacent sulfur atom is positively charged. This is often represented as a resonance hybrid between the ylene form ((C₆H₅)₂S=NH) and the ylid form ((C₆H₅)₂S⁺-N⁻H).

This inherent ylide character imparts a strong nucleophilic nature to the molecule. rsc.orgnih.gov The electron density localized on the nitrogen atom in the ylid resonance structure is responsible for the high reactivity of S,S-diphenylsulfilimine in various chemical transformations. rsc.org This is particularly evident in its reactions with electron-deficient substrates.

The dynamics of these reactions are further elucidated by considering the stability and reactivity of sulfur ylides in general. Sulfur ylides are noted for their relative stability and the excellent leaving group ability associated with the sulfur-containing moiety, which stems from the weakness of the carbon-sulfur bond in the resulting salt. mdpi.com In the context of S,S-diphenylsulfilimine, the nucleophilic attack by the ylidic nitrogen on an electrophilic center initiates the reaction cascade.

The following table summarizes the substrates that have been investigated in mechanistic studies with S,S-diphenylsulfilimine, highlighting the compound's versatile reactivity attributed to its ylide character.

Table 1: Investigated Substrates in Reactions with S,S-Diphenylsulfilimine

ReactantReaction TypeReference
1-Fluoro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution rsc.org
1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution rsc.org
2-Chloro-3-nitropyridineNucleophilic Aromatic Substitution rsc.org
2-Chloro-5-nitropyridineNucleophilic Aromatic Substitution rsc.org
2-Chloro-3,5-dinitropyridineNucleophilic Aromatic Substitution rsc.org
Uracil DerivativesSynthesis of N-substituted sulfilimines chemicalbook.comsigmaaldrich.com

The data from these studies collectively underscore the pivotal role of the sulfilimine's ylide character in dictating its reaction dynamics. The inherent nucleophilicity arising from the dipolar resonance structure enables S,S-diphenylsulfilimine to readily engage in reactions with a variety of electrophilic partners.

Catalytic Roles and Applications in Sophisticated Organic Transformations

Transition Metal-Catalyzed Reaction Development

The unique reactivity of the sulfilimine functional group has been harnessed in the development of novel catalytic methodologies, enabling the construction of complex molecular architectures under mild conditions.

A highly effective application of S,S-diphenylsulfilimine is in the iridium-catalyzed allylic amination of allylic carbonates and benzoates. rsc.org This process is distinguished by its high degree of regioselectivity and enantioselectivity, providing a robust method for the synthesis of C-chiral allylic sulfilimines. rsc.orgchem960.com These products are valuable synthetic intermediates, as the sulfilimine group can be readily cleaved with acid to furnish enantiomerically enriched primary allylic amines. rsc.org

The reaction employs a catalyst system typically generated from [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand, with S,S-diphenylsulfilimine monohydrate acting as the nucleophile in the presence of a base such as cesium carbonate. rsc.org The methodology is applicable to a broad range of substrates, including those with aryl, alkyl, and alkenyl substituents, consistently delivering the desired products in high yields and with excellent enantiomeric excess. rsc.orgresearchgate.net This transformation represents a significant advancement, as S,S-diphenylsulfilimine serves as a convenient and commercially available ammonia equivalent for the asymmetric synthesis of primary allylic amines. rsc.orgrsc.org

Table 1: Iridium-Catalyzed Enantioselective Allylic Amination with S,S-Diphenylsulfilimine

Substrate TypeLeaving GroupTypical YieldTypical Enantioselectivity (ee)Reference
Aryl-substituted Allylic CarbonateOCO₂MeHigh>95% rsc.org
Alkyl-substituted Allylic CarbonateOCO₂MeHigh>95% rsc.org
Alkenyl-substituted Allylic BenzoateOCOPhHigh>95% rsc.org

S,S-Diphenylsulfilimine also participates in novel copper-catalyzed dehydrogenative cross-coupling reactions with arylboronic acids. nih.gov This process, a variation of the Chan-Lam coupling, is noteworthy for proceeding without the need for a terminal or stoichiometric oxidant, which is typically required in classic Chan-Lam reactions. researchgate.netnih.gov The method provides facile access to a diverse array of N-arylated diaryl sulfilimines. nih.gov

The reaction demonstrates excellent chemoselectivity and broad substrate compatibility. nih.gov Research has shown that catalysts like copper(II) acetate (Cu(OAc)₂) are effective for this transformation. nih.gov The mild conditions and compatibility with complex molecular environments have enabled this protocol to be used in the late-stage functionalization of peptides and for bioconjugation on protein models. nih.gov Mechanistic investigations suggest an inner-sphere electron-transfer process is operative. researchgate.net

Table 2: Copper-Catalyzed Dehydrogenative Coupling of S,S-Diphenylsulfilimine with Arylboronic Acids

Arylboronic AcidCatalyst (10 mol%)SolventYieldReference
Phenylboronic acidCu(OAc)₂EtOH11% nih.gov
Phenylboronic acidCu(acac)₂EtOH11% nih.gov
4-Methoxyphenylboronic acidCu(OAc)₂EtOHHigh nih.gov
4-Chlorophenylboronic acidCu(OAc)₂EtOHHigh nih.gov

Influence of the Monohydrate Form on Catalytic Efficiency

The state of hydration of a solid reagent can significantly influence its chemical and physical properties, including stability, solubility, and reactivity in catalytic processes. researchgate.netnih.gov

Direct comparative studies rigorously detailing the catalytic performance of hydrated versus anhydrous S,S-diphenylsulfilimine are not prominent in the literature. However, the consistent specification of the monohydrate form in synthetic procedures implies its importance for reproducibility and efficiency. rsc.orgrsc.org Generally, hydrated forms of chemical compounds can exhibit different physicochemical properties compared to their anhydrous counterparts. researchgate.netnih.gov

Hydrates are often more thermodynamically stable under standard atmospheric conditions, which can make them less hygroscopic and easier to handle and store accurately by weight. nih.gov The anhydrous form, if less stable, might readily absorb atmospheric moisture, leading to inconsistencies. Furthermore, properties like solubility and crystal structure are different between the two forms. nih.govnih.gov In the case of cefdinir, for example, the monohydrate form showed improved dissolution profiles over the anhydrous form. nih.gov While this is a different compound, it illustrates that a hydrate (B1144303) can possess advantageous properties. The preferential use of this compound in catalysis likely stems from a combination of its benchmarked reactivity, stability, and reliable handling characteristics, which are critical for achieving high selectivity and yield in sensitive catalytic systems.

Supramolecular Chemistry and Coordination Complex Studies

Elucidation of Intermolecular Hydrogen Bonding Networks in the Solid State

In the solid state, molecules of S,S-Diphenylsulfilimine monohydrate are not isolated but are connected through a series of hydrogen bonds, creating a well-defined three-dimensional architecture.

The precise arrangement of atoms and molecules in the crystalline form of this compound has been determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed insights into bond lengths, bond angles, and the nature of intermolecular forces at play.

The crystal structure of this compound reveals a complex network of hydrogen bonds involving both the sulfilimine and the water molecules. The primary interactions are the N-H···O and O-H···N hydrogen bonds. Specifically, the hydrogen atom of the sulfilimine's N-H group forms a hydrogen bond with the oxygen atom of a water molecule. In turn, the hydrogen atoms of the water molecule form hydrogen bonds with the nitrogen atoms of neighboring sulfilimine molecules. This creates a chain-like or sheet-like structure, where water molecules act as bridges connecting the sulfilimine molecules.

A key publication by Elsegood et al. in the New Journal of Chemistry (2002) provided the foundational crystallographic data for this compound. The reported crystal system is orthorhombic, with the space group Pbca. The unit cell parameters are a = 5.1467 Å, b = 20.1417 Å, and c = 21.4008 Å, with angles α, β, and γ all being 90°. These parameters define the repeating unit of the crystal lattice and are crucial for understanding the packing of the molecules.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.1467
b (Å)20.1417
c (Å)21.4008
α (°)90
β (°)90
γ (°)90

Formation and Characterization of Metal-Sulfilimine Complexes

The nitrogen atom of the sulfilimine group possesses a lone pair of electrons, making S,S-Diphenylsulfilimine an effective ligand for coordinating with metal ions. The formation of these metal-sulfilimine complexes opens up a rich area of coordination chemistry.

S,S-Diphenylsulfilimine has been shown to form stable complexes with a variety of transition metals. The coordination typically occurs through the nitrogen atom of the sulfilimine. The properties and structures of these complexes are highly dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Research has demonstrated the successful synthesis and characterization of complexes with iron(III), cobalt(II), and platinum(IV). For instance, the reaction of this compound with iron(III) chloride yields a complex where six sulfilimine ligands coordinate to the iron center in an octahedral geometry. Similarly, cobalt(II) forms a hexacoordinate complex, [Co(S,S-Diphenylsulfilimine)₆]²⁺.

The characterization of these complexes involves a range of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Interactive Table: Examples of Metal-Sulfilimine Complexes

Metal IonExample ComplexCoordination Geometry
Fe(III)[Fe(S,S-Diphenylsulfilimine)₆]³⁺Octahedral
Co(II)[Co(S,S-Diphenylsulfilimine)₆]²⁺Octahedral
Pt(IV)[PtCl₂(S,S-Diphenylsulfilimine)₄]²⁺Distorted Octahedral

While S,S-Diphenylsulfilimine itself is a relatively simple monodentate ligand, the principles of its coordination can be extended to design more complex ligands for achieving specific coordination geometries. By incorporating the sulfilimine moiety into larger, polydentate ligand frameworks, chemists can control the number and arrangement of donor atoms around a metal center.

For example, by linking two or more sulfilimine groups together with appropriate spacer units, it is possible to create bidentate, tridentate, or even macrocyclic ligands. These specially designed ligands can enforce specific coordination numbers and geometries, such as square planar, tetrahedral, or trigonal bipyramidal, which in turn dictates the chemical and physical properties of the resulting metal complex. The steric bulk of the phenyl groups on the sulfur atom can also be modified to influence the coordination environment.

Anion-Mediated Hydrogen Bonding in Metal-Sulfilimine Cationic Complexes

For example, in the crystal structure of [Fe(S,S-Diphenylsulfilimine)₆]Cl₃, the chloride ions are strategically positioned to form multiple N-H···Cl hydrogen bonds with the N-H groups of the sulfilimine ligands. This extensive network of hydrogen bonds links the cationic complexes and the anions into a stable, three-dimensional array. The choice of a smaller, more charge-dense anion like chloride versus a larger, more polarizable anion like iodide can lead to different hydrogen bond distances and geometries, and consequently, different crystal structures. These anion-mediated interactions are a powerful tool in crystal engineering for controlling the assembly of complex ionic solids.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

The molecular structure of S,S-Diphenylsulfilimine monohydrate has been resolved by single crystal X-ray diffraction. nih.gov The analysis confirms the presence of one S,S-Diphenylsulfilimine molecule and one water molecule in the asymmetric unit, consistent with its designation as a monohydrate. nih.gov

The sulfur atom in S,S-Diphenylsulfilimine is a stereogenic center, bonded to two phenyl groups, a nitrogen atom, and possessing a lone pair of electrons, resulting in a chiral molecule. The "S,S" designation in the name specifies the absolute configuration at this sulfur center. The crystallographic analysis provides the exact spatial coordinates of each atom, allowing for the unambiguous assignment of this configuration.

The crystal system and unit cell parameters have been determined as follows:

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP b c a
a5.1467 Å
b20.1417 Å
c21.4008 Å
α90.00°
β90.00°
γ90.00°
Z (Molecules per unit cell)8
Data sourced from the Crystallography Open Database (COD) entry 7050675. nih.gov

The molecular geometry, including key bond lengths and angles around the central sulfur atom, is precisely defined by this technique. researchgate.net These data are fundamental to computational chemistry models and for understanding the electronic nature of the sulfur-nitrogen bond, which is best described as a single bond with formal charge separation (+1 on sulfur, -1 on nitrogen) rather than a true double bond. wikipedia.org

The nitrogen and sulfur atoms in the sulfilimine moiety are potential coordination sites for metal ions, making S,S-Diphenylsulfilimine a candidate ligand for forming organometallic complexes. wikipedia.orgnih.gov Similarly, the N-H group and the aromatic rings can participate in hydrogen bonding and π-stacking interactions, respectively, allowing for the formation of supramolecular adducts. nih.gov

A hypothetical example of data obtained from an SC-XRD analysis of a transition metal complex is shown below:

Structural Feature Observation
Coordination Number4
GeometryTetrahedral
Metal-Ligand BondM-N(sulfilimine)
Key Bond Length (M-N)~2.1 Å
Intermolecular Interactionsπ-π stacking between phenyl rings
This table is illustrative of typical data obtained for organometallic complexes. researchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Hydrogen Bonding Pattern Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for probing the chemical bonds within a molecule. sigmaaldrich.comnih.gov It is particularly sensitive to the presence and nature of hydrogen bonds, which significantly influence the vibrational frequencies of the involved functional groups. sigmaaldrich.com

In this compound, the key functional groups for hydrogen bonding are the imine N-H group and the O-H groups of the water molecule. The crystal structure reveals an extensive hydrogen-bonding network where the water molecule acts as a bridge, connecting two sulfilimine molecules via N-H···O and O-H···N interactions.

FTIR spectroscopy is instrumental in identifying these interactions. nih.gov An FTIR spectrum of this compound has been recorded, confirming its identity. nih.gov The presence of hydrogen bonding is typically evidenced by a broadening and red-shifting (a shift to lower wavenumber) of the stretching frequencies of the donor groups (N-H and O-H).

Vibrational Mode Typical Wavenumber (Free) Expected Wavenumber (H-Bonded) Significance
O-H Stretch (water)3650-3700 cm⁻¹3200-3550 cm⁻¹ (broad)Indicates water involved in H-bonding
N-H Stretch (imine)~3300-3500 cm⁻¹~3100-3300 cm⁻¹Indicates imine group acts as H-bond donor
S=N Stretch~900-1000 cm⁻¹Shifted upon H-bonding at NConfirms N-atom participation in H-bonding
This table presents expected vibrational frequencies based on established principles of vibrational spectroscopy. sigmaaldrich.comnih.gov

Raman spectroscopy provides complementary information. dtic.mil While O-H and N-H stretches are often weaker in Raman than in FTIR, the technique is excellent for probing the vibrations of the non-polar S-C and C-C bonds in the phenyl rings, providing a complete vibrational fingerprint of the molecule.

Thermal Gravimetric Analysis (TGA) and Dynamic Vapor Sorption (DVS) for Hydration State and Stability

Thermal analysis techniques are crucial for characterizing the stability of hydrated compounds and understanding their behavior upon heating or exposure to varying humidity.

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can precisely confirm the hydration state and determine its thermal stability. Upon heating, a distinct mass loss event would be expected, corresponding to the evaporation of the single water molecule. The theoretical mass percentage of water in the monohydrate (C₁₂H₁₃NOS, M.W. 219.30 g/mol ) is approximately 8.21%. A TGA thermogram would show a step-wise mass loss in this range, with the onset temperature indicating the point at which the hydrate (B1144303) becomes unstable.

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample at a constant temperature as it is exposed to a programmed range of relative humidity (RH). nih.gov DVS analysis of this compound would provide critical insights into its hygroscopicity and the stability of the hydrate form. pragolab.cz The experiment would reveal whether the compound absorbs more water at high humidity, loses its water of hydration at low humidity, or remains stable as a monohydrate over a wide RH range. The resulting sorption/desorption isotherm can also identify potential phase transitions to different hydrate forms or to an anhydrous state.

Analytical Technique Parameter Measured Information Gained for this compound
TGA Mass vs. Temperature- Confirmation of monohydrate state (% mass loss)- Temperature of dehydration- Onset of thermal decomposition
DVS Mass vs. Relative Humidity- Hygroscopicity of the compound- Stability range of the monohydrate form- Potential for formation of other hydrates or anhydrous form
This table summarizes the expected application of TGA and DVS for the title compound.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has been instrumental in understanding the fundamental properties of S,S-Diphenylsulfilimine. Theoretical studies suggest that the sulfur-nitrogen bond in sulfilimines is best described as a single, highly polar bond with a significant ionic character, rather than a formal double bond researchgate.net. This understanding of its electronic structure is crucial for predicting its chemical behavior.

While specific DFT studies on the S-N bond cleavage energetics of S,S-Diphenylsulfilimine monohydrate are not extensively documented in publicly available literature, computational investigations into related reactions provide valuable insights. For instance, in a proposed radical pathway for a copper-catalyzed reaction involving S,S-diphenylsulfilimine, the transition state barrier for a process involving N-H bond dissociation was calculated to be exceedingly high (91.1 kcal/mol), suggesting this pathway is unlikely under typical conditions nih.gov. The cleavage of the S-N bond is a critical step in many reactions involving sulfilimines, and DFT calculations are essential for determining the feasibility of different reaction mechanisms by quantifying the energy barriers associated with this process.

DFT calculations have been successfully employed to predict reaction pathways and locate transition states in reactions involving S,S-Diphenylsulfilimine and its derivatives.

In a combined experimental and computational study on the dehydrogenative Chan-Lam coupling of free sulfilimines, DFT was used to explore potential mechanisms for the formation of hydrogen gas nih.gov. One proposed pathway involved the formation of a copper hydride species through the insertion of copper into the N-H bond of the sulfilimine. The transition state for this step was calculated to have a plausible energy barrier of 21.1 kcal/mol, supporting its viability at room temperature nih.gov.

Furthermore, DFT has been utilized to propose a concerted mechanism in the gold(I)-catalyzed intermolecular reactions of ortho-alkynyl-S,S-diarylsulfilimines, which proceed via a researchgate.netresearchgate.net-sigmatropic rearrangement acs.org. These computational models are crucial for understanding the intricate bond-forming and bond-breaking processes that govern the outcomes of such reactions.

Table 1: Calculated Transition State Barriers in Reactions Involving S,S-Diphenylsulfilimine

Reaction Pathway Computational Method Calculated Barrier (kcal/mol) Feasibility
Radical Pathway (H• dissociation) DFT 91.1 Unlikely

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Analysis

While specific molecular dynamics (MD) simulations focused solely on this compound are not widely reported, the application of MD to study sulfilimine-containing systems in biological contexts highlights the potential of this technique. For example, MD simulations have been performed on sulfilimine cross-links in collagen to understand their dynamic nature researchgate.net. These studies investigate the effects of protonation and hydroxylation on the conformation and stability of the sulfilimine bond within a complex biological matrix researchgate.net.

For this compound, MD simulations could provide valuable information on:

Solvation Structure: How water molecules in the monohydrate structure and in bulk solvent interact with the polar S-N bond and the phenyl rings.

Conformational Dynamics: The rotational freedom around the S-N and S-C bonds and the preferred conformations of the phenyl groups in different solvent environments.

Hydrate (B1144303) Stability: The dynamics of the water molecule within the crystal lattice and its exchange with the surrounding solvent.

These simulations would offer a dynamic perspective that is complementary to the static picture provided by quantum chemical calculations.

Integrated Experimental and Computational Mechanistic Investigations

The synergy between experimental and computational approaches has proven to be particularly powerful in elucidating the reaction mechanisms of S,S-Diphenylsulfilimine. A notable example is the investigation of a biomolecule-compatible dehydrogenative Chan-Lam coupling of free sulfilimines, where S,S-diphenylsulfilimine was a model substrate nih.gov.

In this study, experimental observations, such as the detection of hydrogen gas as a byproduct, were rationalized through DFT calculations. The computational results supported a mechanism involving an inner sphere electron transfer from the copper(I) catalyst to the sulfilimine, followed by the formation of a copper hydride intermediate nih.gov. This integrated approach allowed for the proposal of a plausible reaction pathway that was consistent with all available experimental data, circumventing the need for a sacrificial oxidant typically required in Chan-Lam couplings nih.gov.

Such combined investigations are crucial for a comprehensive understanding of reaction mechanisms, enabling the optimization of reaction conditions and the development of new synthetic methodologies.

Quantum Chemical Characterization of Frontier Molecular Orbitals and Charge Distribution

Quantum chemical calculations are essential for characterizing the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and the charge distribution in S,S-Diphenylsulfilimine. These properties are fundamental to understanding its reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In sulfilimines, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting the nucleophilic character of the S-N bond. The LUMO, conversely, is often an antibonding orbital associated with the S-N bond, indicating its susceptibility to nucleophilic attack that can lead to bond cleavage.

DFT calculations on N-benzoyl-S,S-diphenylsulfilimine, a related compound, have been used to understand its photochemical reactivity, which is governed by the nature of its frontier orbitals acs.orgiastate.edu. The charge distribution, as revealed by computational methods, highlights the polar nature of the S-N bond, with a partial negative charge on the nitrogen atom and a partial positive charge on the sulfur atom researchgate.net. This charge separation is a key determinant of the molecule's electrostatic interactions and its reactivity towards electrophiles and nucleophiles.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
S,S-Diphenylsulfilimine
N-benzoyl-S,S-diphenylsulfilimine

Synthetic Diversification and Functionalization Strategies

Preparation of Novel Functionalized Sulfilimine Derivatives

The nucleophilic nature of the nitrogen atom in S,S-diphenylsulfilimine is central to its utility in forming new N-substituted derivatives. These derivatives act as key intermediates for further synthetic manipulations, including the synthesis of NH-sulfoximines.

S,S-Diphenylsulfilimine can be readily functionalized at the nitrogen atom through reactions with various electrophiles. A primary strategy involves the nucleophilic attack of the sulfilimine onto activated aromatic and heteroaromatic systems. This method has been successfully employed to prepare a series of novel N-aryl-S,S-diphenylsulfilimines. rsc.orgresearchgate.net

The reactivity of S,S-diphenylsulfilimine can be enhanced by converting it to its more nucleophilic N-lithio salt. This salt reacts efficiently with a range of activated aromatic substrates, displacing groups like chloro in conventional aromatic nucleophilic substitution reactions. researchgate.net This approach provides access to N-aryl-S,S-diphenylsulfilimines with diverse and sometimes unusual substitution patterns that would be difficult to achieve through other methods.

The general scheme for this functionalization is the reaction between S,S-diphenylsulfilimine (or its N-alkali metal salt) and a suitable haloaromatic compound, resulting in the formation of the corresponding N-(hetero)aryl-S,S-diphenylsulfilimine derivative. researchgate.net

Table 1: Examples of N-Arylation of S,S-Diphenylsulfilimine with Activated Aryl Halides This table is representative of the types of reactions described in the literature. Specific yields and conditions may vary.

Aryl Halide Substrate Product
1-Fluoro-2,4-dinitrobenzene N-(2,4-Dinitrophenyl)-S,S-diphenylsulfilimine
1-Chloro-2,4-dinitrobenzene N-(2,4-Dinitrophenyl)-S,S-diphenylsulfilimine
2-Chloro-5-nitropyridine N-(5-Nitropyridin-2-yl)-S,S-diphenylsulfilimine
2-Chloro-3,5-dinitropyridine N-(3,5-Dinitropyridin-2-yl)-S,S-diphenylsulfilimine

These N-substituted intermediates are stable compounds that can be isolated, characterized, and used in subsequent synthetic steps.

One of the most important applications of sulfilimines is their role as direct precursors to sulfoximines. The conversion is achieved through a straightforward oxidation of the sulfur(IV) center to a sulfur(VI) center. This transformation is highly chemoselective.

In processes where sulfides are converted directly to NH-sulfoximines in a one-pot reaction, the sulfilimine is a key intermediate. The reaction typically involves an initial imidation of the sulfide to form the sulfilimine, which is then oxidized to the sulfoximine. When S,S-diphenylsulfilimine is used as the starting material, only the oxidation step is required. Research has shown that under conditions designed for the one-pot conversion of sulfides, a pre-formed sulfilimine reacts with the oxidant alone to yield the sulfoximine, demonstrating high chemoselectivity. This allows for the clean conversion of a sulfilimine to a sulfoximine even in the presence of other functional groups that might be susceptible to oxidation.

The oxidation can be accomplished using various oxidizing agents. For instance, the N-substituted sulfilimine derivatives prepared via nucleophilic aromatic substitution can be oxidized under relatively mild conditions using a peroxycarboxylic acid, such as meta-chloroperbenzoic acid (m-CPBA), to yield the corresponding N-substituted sulfoximines. researchgate.net

Table 2: Chemoselective Oxidation of Sulfilimines This table illustrates the general transformation. [O] represents a suitable oxidizing agent.

Starting Material Product Transformation
S,S-Diphenylsulfilimine S,S-Diphenylsulfoximine Oxidation
N-Aryl-S,S-diphenylsulfilimine N-Aryl-S,S-diphenylsulfoximine Oxidation

This chemoselective oxidation is a reliable method for accessing NH-sulfoximines and their N-substituted analogues from the corresponding sulfilimines.

S,S-Diphenylsulfilimine in Aziridine Synthesis

After a comprehensive review of the scientific literature, no specific examples or methods detailing the use of S,S-diphenylsulfilimine or its simple N-substituted derivatives as the primary nitrogen source for the synthesis of aziridines could be identified. Research on aziridination typically focuses on other classes of reagents such as those derived from sulfinimines or sulfonium ylides.

Intramolecular Cyclization and Ring-Closure Reactions of Unsaturated Sulfilimines

The transformation of unsaturated sulfilimines into complex cyclic structures through intramolecular reactions represents a powerful strategy in synthetic organic chemistry. These reactions, leveraging the unique electronic properties of the sulfilimine moiety, can proceed through various mechanisms, including pericyclic, transition-metal-catalyzed, and radical pathways. Such cyclizations are instrumental in constructing a diverse array of nitrogen-containing heterocycles, which are significant scaffolds in pharmaceuticals and materials science.

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur via a cyclic transition state. msu.edu Unsaturated sulfilimines can participate in several types of pericyclic reactions, including electrocyclizations, cycloadditions, and sigmatropic rearrangements, offering direct and often stereospecific routes to cyclic products.

Electrocyclization: A notable example involves the 6π-electrocyclization of a divinyl sulfilimine intermediate. This reaction proceeds by forming a 2,3-dihydrothiazine, which then undergoes a spontaneous ring-contraction to yield highly substituted pyrroles. nih.gov Density Functional Theory (DFT) studies have elucidated this mechanism, showing a thermal 6π-electrocyclization with a moderate activation barrier, leading to the cyclic sulfilimine intermediate. nih.gov The efficiency of this process is influenced by the electronic and steric properties of the substituents on the diene precursor. nih.gov

Cycloaddition Reactions: Unsaturated sulfilimines can also act as partners in cycloaddition reactions. For instance, N-aryl sulfilimines engage in a catalyst-free [4+3]-cycloaddition with cyclobutenones. organic-chemistry.orgnih.gov This reaction is initiated by the thermal ring-opening of the cyclobutenone to a vinyl ketene, which is then trapped by the sulfilimine. The process affords synthetically valuable 1,5-dihydro-2H-benzo[b]azepin-2-ones under mild conditions and with broad functional group tolerance. organic-chemistry.orgnih.gov

Sigmatropic Rearrangements: Allylic sulfilimines are known to undergo organic-chemistry.orgchemrxiv.org-sigmatropic rearrangements. Theoretical studies using ab initio methods have investigated the transition states and activation barriers for the conversion of allylic sulfilimines to the corresponding sulfenamides. missouri.edu These rearrangements can also be part of a cascade process. For example, the reaction of allylic sulfides with N-acyl nitrene precursors, catalyzed by a Ru(II) complex, initially forms a sulfimide intermediate which then readily undergoes a organic-chemistry.orgchemrxiv.org-sigmatropic rearrangement to produce N-allyl-N-(thio)amides. organic-chemistry.org

Transition-Metal-Catalyzed Cyclizations

Transition metals are frequently employed to catalyze the intramolecular cyclization of unsaturated sulfilimines, often through C-H activation pathways. These methods provide efficient access to polycyclic aromatic systems.

Rhodium-catalyzed intramolecular C-H amination of ortho-substituted aryl sulfilimines serves as a powerful tool for the synthesis of carbazoles and related heterocyclic structures. This transformation is believed to proceed through a rhodium-nitrenoid intermediate that inserts into a proximate C-H bond. This methodology offers an alternative to traditional methods that may require harsh conditions or less stable nitrene precursors like azides.

The following table summarizes the rhodium-catalyzed synthesis of carbazole from a biaryl sulfilimine.

EntrySubstrateCatalystSolventTemp (°C)Yield (%)
1N-(2-phenylphenyl)-S,S-dimethylsulfilimineRh₂(esp)₂1,2-Dichloroethane8095
2N-(2-phenylphenyl)-S,S-dimethylsulfilimineRh₂(OAc)₄1,2-Dichloroethane8085
3N-(2-phenylphenyl)-S,S-dimethylsulfilimineRh₂(oct)₄1,2-Dichloroethane8091

Data sourced from studies on aryl sulfilimine cyclizations.

Radical Cyclizations

Radical-mediated cyclizations of unsaturated sulfilimines have emerged as a versatile method for constructing N-heterocycles. These reactions are often initiated by photoredox catalysis under mild conditions.

A prominent strategy involves a radical-polar crossover annulation process. nih.govnih.govsemanticscholar.orgucla.eduescholarship.org In this mechanism, a photocatalyst, upon irradiation with visible light, initiates the formation of a nitrogen-centered radical from the sulfilimine. This radical then adds to a tethered alkene, generating a carbon-centered radical. Subsequent single-electron oxidation of this intermediate by the photocatalyst results in a carbocation, which is trapped by an internal nucleophile to close the ring. This approach has been successfully applied to synthesize a wide variety of five-, six-, and seven-membered heterocycles, including pyrrolidines, piperidines, and morpholines. The modular nature of the sulfilimine precursors allows for significant structural diversity in the final products.

The table below details the photocatalyzed radical cyclization of an unsaturated sulfilimine to form a substituted pyrrolidine.

EntrySulfilimine SubstrateAlkene PartnerPhotocatalystAcid AdditiveProductYield (%)
1N-(2-hydroxyethyl)-S,S-dibenzothiophenesulfilimine1,1-DiphenyletheneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Bi(OTf)₃2-morpholinone derivative85
2N-(2-aminoethyl)-S,S-dibenzothiophenesulfilimine1,1-DiphenyletheneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Bi(OTf)₃2-piperazinone derivative78

Data represents findings from studies on bifunctional sulfilimines in radical-polar crossover annulations.

These diverse intramolecular cyclization strategies underscore the utility of unsaturated sulfilimines as valuable intermediates in modern synthetic chemistry, enabling the efficient construction of complex, nitrogen-containing cyclic molecules.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems with Enhanced Enantioselectivity

The synthesis of chiral sulfilimines is a significant area of interest due to their potential as chiral auxiliaries and ligands in asymmetric catalysis. While S,S-Diphenylsulfilimine itself is achiral, the development of catalytic systems capable of introducing chirality at the sulfur atom of related sulfilimines with high enantioselectivity is a key research objective. Future research is focused on the design of more efficient and selective catalysts to access enantioenriched sulfilimines.

Recent advancements have seen the use of various transition metals and organocatalysts to achieve the asymmetric synthesis of sulfilimines. For instance, rhodium and palladium-based catalysts have shown promise in the enantioselective imidation of sulfides and the coupling of sulfenamides with diazo compounds. Iron, being an earth-abundant and less toxic metal, is also being explored as a catalyst for more sustainable synthetic routes. The development of novel chiral ligands that can effectively control the stereochemical outcome of these reactions is a primary focus. The goal is to achieve high yields and enantiomeric excesses (ee) for a broad range of substrates, including diaryl sulfilimines.

Catalyst TypeMetal CenterReaction TypeAchieved Enantioselectivity (ee)Reference Compounds
Transition MetalRhodiumAsymmetric sulfur alkylation of sulfenamidesHighChiral sulfilimines
Transition MetalPalladiumEnantioselective arylation of sulfenamidesHighDiaryl sulfilimines
Transition MetalIronSulfur alkylation of sulfenamidesN/A (focus on green chemistry)Trifluoromethylated sulfilimines
OrganocatalystPentanidiumEnantioselective S-alkylation of sulfenamidesHighChiral sulfilimines

Future efforts will likely concentrate on the development of catalytic systems that are not only highly enantioselective but also exhibit broad substrate scope and functional group tolerance. The application of computational modeling to design next-generation catalysts with optimized steric and electronic properties will be instrumental in achieving these goals.

Design and Synthesis of Advanced Materials Utilizing Sulfilimine Scaffolds

The unique structural and electronic properties of the sulfilimine bond make it an attractive moiety for the design of advanced materials. A significant breakthrough in this area was the discovery of a naturally occurring sulfilimine bond that cross-links collagen IV in basement membranes, contributing to their mechanical stability researchgate.netreactome.orgnih.gov. This biological precedent provides a powerful inspiration for the development of novel synthetic polymers and materials with enhanced properties.

The incorporation of sulfilimine functionalities into polymer backbones or as cross-linking agents could lead to materials with tunable mechanical strength, thermal stability, and responsiveness to stimuli. For instance, mimicking the cross-linking strategy found in collagen IV could lead to the development of novel hydrogels or elastomers with superior resilience and durability nih.gov. The diphenylsulfide portion of S,S-Diphenylsulfilimine could also impart desirable photophysical or electronic properties to polymeric materials.

Future research in this area will likely focus on:

The synthesis of monomers containing the sulfilimine group for subsequent polymerization.

The development of efficient methods for post-polymerization modification to introduce sulfilimine cross-links.

The investigation of the structure-property relationships of sulfilimine-containing materials.

The potential applications for such materials are vast, ranging from biomedical engineering (e.g., tissue scaffolds) to advanced coatings and electronics.

Exploration of S,S-Diphenylsulfilimine in Bio-orthogonal Chemistry and Chemical Biology

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a frontier in chemical biology. The sulfilimine functionality, while not yet widely explored in this context, holds significant potential. The discovery of a sulfilimine bond in collagen IV validates the biological relevance of this functional group and suggests that it can be stable and functional within a complex biological milieu researchgate.netreactome.orgnih.govrsc.org.

One promising avenue of research is the development of sulfilimine-based bio-orthogonal ligation reactions. These reactions could be used to label biomolecules, such as proteins and glycans, in living cells for imaging and tracking purposes. The reactivity of the sulfilimine bond could be tuned to react specifically with a bio-orthogonal partner, enabling precise and selective labeling.

Furthermore, the concept of "click-to-release" strategies, which has been demonstrated for the related sulfonamide functional group, could be adapted for sulfilimines. This would involve designing sulfilimine-containing prodrugs that can be activated at a specific site of action through a bio-orthogonal reaction, leading to the controlled release of a therapeutic agent. This approach could enhance the efficacy and reduce the side effects of various drugs.

Potential ApplicationDescriptionKey Research Focus
Bio-orthogonal Ligation Labeling of biomolecules in living systems for imaging and functional studies.Development of novel sulfilimine-based click reactions with fast kinetics and high specificity.
Prodrug Activation Controlled release of therapeutic agents at a target site through a bio-orthogonal cleavage reaction.Design of stable sulfilimine-caged drugs and efficient bio-orthogonal triggers.
Chemical Probes Development of sulfilimine-based probes to study biological processes involving sulfur metabolism or oxidative stress.Synthesis of probes with tailored reactivity and reporting capabilities.

The exploration of S,S-Diphenylsulfilimine and its derivatives in these areas could provide powerful new tools for understanding and manipulating biological systems.

Integration of Sustainable and Green Chemistry Methodologies in Sulfilimine Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. The development of sustainable methods for the synthesis and application of sulfilimines is a key area of future research. Traditional methods for sulfilimine synthesis often rely on harsh reagents and reaction conditions.

Recent research has focused on developing greener alternatives, such as:

Catalysis with Earth-Abundant Metals: The use of iron catalysts for the synthesis of functionalized sulfilimines represents a move away from precious and toxic heavy metals rsc.org. These reactions can often be performed under milder conditions, such as at room temperature and in an open flask.

Transition-Metal-Free Reactions: The development of transition-metal-free methods for the S-arylation of sulfenamides provides a more sustainable route to diaryl sulfilimines organic-chemistry.org. These reactions often exhibit high chemoselectivity and can be performed under redox-neutral conditions.

Use of Greener Solvents: The exploration of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME) and even water, for sulfilimine synthesis is an important step towards reducing the environmental impact of these processes organic-chemistry.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions that form sulfilimines in a single step are being investigated to improve atom economy organic-chemistry.org.

Future research will continue to focus on the development of catalytic systems and reaction conditions that are not only efficient and selective but also minimize waste, energy consumption, and the use of hazardous substances. The integration of these green chemistry principles will be crucial for the large-scale and sustainable production of S,S-Diphenylsulfilimine and other valuable sulfilimines for their emerging applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing S,S-diphenylsulfilimine monohydrate with high purity?

  • Answer : Synthesis typically involves reacting diphenyl sulfide with an appropriate nitrene precursor under anhydrous conditions. Key steps include controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using a stoichiometric excess of ammonia or hydroxylamine derivatives. Purification via recrystallization from ethanol-water mixtures (70:30 v/v) is critical to isolate the monohydrate form. Characterization should include NMR (<sup>1</sup>H, <sup>13</sup>C) for structural confirmation and Karl Fischer titration to verify water content .

Q. How can researchers validate the crystalline structure and hydration state of this compound?

  • Answer : X-ray diffraction (XRD) is the gold standard for confirming crystalline structure. For hydration state analysis, thermogravimetric analysis (TGA) should show a ~5.3% mass loss at 100–120°C, corresponding to the monohydrate’s water content. Pair this with dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity (e.g., 10–90% RH). Vibrational spectroscopy (FTIR/Raman) in the 600–1500 cm<sup>-1</sup> range can detect hydrogen-bonding patterns unique to the monohydrate form .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s sulfilimine group. For quantitative solubility, use shake-flask methods at 25°C with HPLC-UV quantification (λ = 254 nm). Include aqueous buffers (pH 2–10) to evaluate pH-dependent solubility, which is critical for bioavailability assessments in drug discovery contexts .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize formulation processes involving this compound?

  • Answer : Design a central composite design (CCD) with factors like mixing speed (100–500 rpm), time (10–30 min), and solvent ratio (ethanol:water 50:50 to 90:10). Responses could include particle size (laser diffraction) and dissolution rate (USP apparatus II). Statistical analysis (ANOVA) identifies significant factors; for example, mixing speed >500 rpm may induce amorphization, reducing stability. See Table 1 for a hypothetical CCD matrix and outcomes .

Table 1 : Example CCD Matrix for Formulation Optimization

RunMixing Speed (rpm)Time (min)Solvent RatioParticle Size (µm)
13002070:3025.3
25003090:1018.9

Q. How should researchers resolve contradictions in reported stability data for this compound?

  • Answer : Contradictions often arise from differences in storage conditions (e.g., light exposure, humidity) or analytical methods. Conduct accelerated stability studies (40°C/75% RH for 6 months) with parallel HPLC-MS to track degradation products (e.g., sulfoxide derivatives). Compare results with literature using Arrhenius kinetics to extrapolate shelf-life. Ensure all studies adhere to ICH Q1A guidelines for harmonized data interpretation .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model sulfur-nitrogen bond cleavage energetics. Molecular dynamics (MD) simulations (e.g., in GROMACS) assess solvation effects in aqueous/organic matrices. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) .

Q. How does the monohydrate form influence the compound’s performance in heterogeneous catalysis?

  • Answer : The water molecule in the crystal lattice may act as a proton shuttle, enhancing catalytic activity in oxidation reactions. Use in situ XRD or solid-state NMR to monitor structural changes during catalysis. For example, compare turnover frequencies (TOF) of anhydrous vs. monohydrate forms in model reactions like epoxidation .

Methodological Considerations

Q. What protocols ensure reliable quantification of this compound in complex matrices?

  • Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution). Use deuterated internal standards (e.g., d10-diphenylsulfilimine) to correct matrix effects. Validate per FDA Bioanalytical Method Validation guidelines (precision <15% RSD, accuracy 85–115%) .

Q. How to design a robust study comparing the biological activity of this compound with its analogs?

  • Answer : Use a panel of in vitro assays (e.g., enzyme inhibition, cytotoxicity) with triplicate measurements. Apply multivariate analysis (PCA or PLS-DA) to identify structure-activity relationships (SAR). For in vivo studies, optimize dosing regimens based on pharmacokinetic parameters (Cmax, AUC) from rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S,S-Diphenylsulfilimine monohydrate
Reactant of Route 2
S,S-Diphenylsulfilimine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.